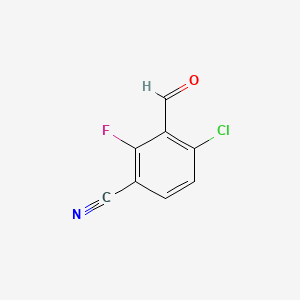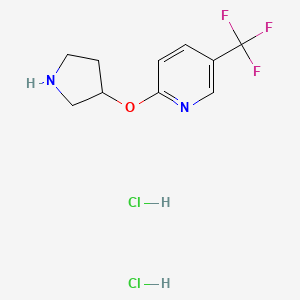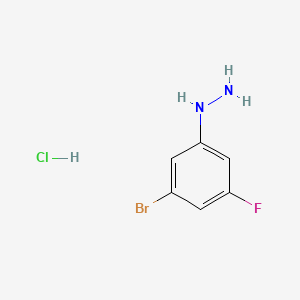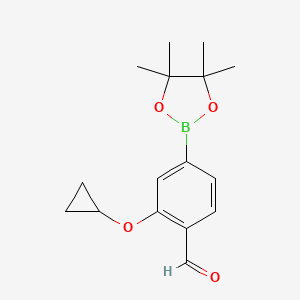![molecular formula C6H8BF3O2 B13471509 (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Trifluoromethyl)bicyclo[111]pentan-1-yl)boronic acid is a unique organoboron compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclo[1.1.1]pentane core is synthesized through a series of cyclization reactions. One common method involves the use of a [1.1.1]propellane precursor, which undergoes a radical cyclization to form the bicyclic structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using boron reagents such as bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)amine: Similar structure but with an amine group instead of a boronic acid group.
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The presence of the boronic acid group in (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid makes it unique compared to its analogs. This functional group allows for versatile chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H8BF3O2 |
|---|---|
Peso molecular |
179.93 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boronic acid |
InChI |
InChI=1S/C6H8BF3O2/c8-6(9,10)4-1-5(2-4,3-4)7(11)12/h11-12H,1-3H2 |
Clave InChI |
SEWYXHGWDFGYAU-UHFFFAOYSA-N |
SMILES canónico |
B(C12CC(C1)(C2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)


![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)

![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)


![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)


